3,4-dimethyloct-1-ene
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Overview
Description
3,4-Dimethyloct-1-ene is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is a derivative of octene, where two methyl groups are attached to the third and fourth carbon atoms of the octene chain. It is used in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethyloct-1-ene can be synthesized through several methods. One common approach involves the alkylation of 1-octene with methylating agents under controlled conditions. Another method includes the use of Grignard reagents, where 1-octene is reacted with methylmagnesium bromide in the presence of a catalyst to introduce the methyl groups at the desired positions.
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic processes. One such method involves the oligomerization of ethylene followed by selective hydrogenation and isomerization to achieve the desired structure. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyloct-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: The double bond can be reduced to form 3,4-dimethyloctane.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: 3,4-dimethyloctanol, 3,4-dimethyloctanone, and 3,4-dimethyloctanoic acid.
Reduction: 3,4-dimethyloctane.
Substitution: 3,4-dimethyl-1-bromo-octane or 3,4-dimethyl-1-chloro-octane.
Scientific Research Applications
3,4-Dimethyloct-1-ene is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 3,4-dimethyloct-1-ene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic centers in reagents, leading to the formation of new bonds and products. In biological systems, it can interact with enzymes that catalyze the addition or removal of functional groups.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-1-heptene: Similar structure but with one less carbon atom.
3,4-Dimethyl-1-nonene: Similar structure but with one more carbon atom.
3,4-Dimethyl-2-octene: Similar structure but with the double bond at a different position.
Uniqueness
3,4-Dimethyloct-1-ene is unique due to its specific placement of methyl groups and the double bond, which imparts distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where precise structural features are required.
Properties
CAS No. |
56728-11-1 |
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Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1,4-diethyl-2-phenylpiperazine |
InChI |
InChI=1S/C14H22N2/c1-3-15-10-11-16(4-2)14(12-15)13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 |
InChI Key |
GKSICERYUXFYML-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C(C1)C2=CC=CC=C2)CC |
Purity |
95 |
Origin of Product |
United States |
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